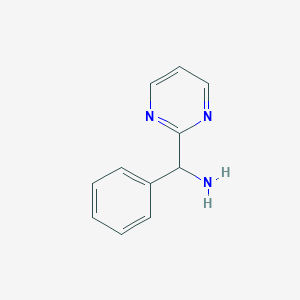
Phenyl(pyrimidin-2-YL)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenyl(pyrimidin-2-yl)methanamine is a heterocyclic compound that features a pyrimidine ring attached to a phenyl group and an amine group. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities, including antimicrobial, antiviral, and antitumor properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
Phenyl(pyrimidin-2-yl)methanamine can be synthesized through various methods. One common approach involves the reaction of phenylpyrimidine-2-carbonitrile with hydrogen in the presence of a palladium on carbon catalyst. The reaction is typically carried out in methanol at room temperature .
Industrial Production Methods
In industrial settings, the synthesis of this compound may involve the use of magnesium oxide nanoparticles as a catalyst. This method has been shown to be efficient and can be scaled up for large-scale production .
Chemical Reactions Analysis
Types of Reactions
Phenyl(pyrimidin-2-yl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium hydroxide and various alkyl halides.
Major Products Formed
The major products formed from these reactions include various substituted pyrimidines and amines, depending on the specific reagents and conditions used .
Scientific Research Applications
Phenyl(pyrimidin-2-yl)methanamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an inhibitor of certain enzymes and proteins, making it useful in biochemical studies.
Medicine: Due to its antimicrobial and antiviral properties, this compound is being investigated for its potential use in developing new therapeutic agents.
Industry: The compound is used in the development of new materials and as a catalyst in various chemical processes
Mechanism of Action
The mechanism of action of phenyl(pyrimidin-2-yl)methanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to various biological effects, such as antimicrobial and antiviral activities .
Comparison with Similar Compounds
Phenyl(pyrimidin-2-yl)methanamine can be compared with other similar compounds, such as:
Pyridin-2-ylmethanamine: Similar in structure but with a pyridine ring instead of a pyrimidine ring.
Phenyl(pyridin-2-yl)methanamine: Contains a pyridine ring instead of a pyrimidine ring.
Phenyl(pyrimidin-4-yl)methanamine: Similar structure but with the amine group attached to the 4-position of the pyrimidine ring
This compound is unique due to its specific structure, which imparts distinct pharmacological properties and reactivity compared to its analogs.
Properties
Molecular Formula |
C11H11N3 |
|---|---|
Molecular Weight |
185.22 g/mol |
IUPAC Name |
phenyl(pyrimidin-2-yl)methanamine |
InChI |
InChI=1S/C11H11N3/c12-10(9-5-2-1-3-6-9)11-13-7-4-8-14-11/h1-8,10H,12H2 |
InChI Key |
GRQOIOHNRSSNED-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=NC=CC=N2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















